molecular formula C12H9ClN4OS2 B2719856 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034532-89-1

5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2719856
CAS No.: 2034532-89-1
M. Wt: 324.8
InChI Key: KREHTOKUKZFLPD-UHFFFAOYSA-N
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Description

5-Chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide (CAS 2034532-89-1) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, which integrates both thiophene and 1,2,3-triazole rings, is recognized as a unique scaffold that confers specific interactions with biological targets, making it a versatile building block for the design of bioactive ligands . The presence of the 1,2,3-triazole moiety, often accessible via "click chemistry," is a key feature in modern inhibitor design, as this group can facilitate strong, predominantly hydrophobic interactions within enzyme active sites . Furthermore, the chlorine substituent on the thiophene ring enhances the molecule's electrophilic reactivity, allowing for further synthetic modifications, while the carboxamide linker contributes to metabolic stability, optimizing the compound's pharmacokinetic profile for research applications . Compounds featuring thiophene-triazole architectures have demonstrated potent inhibitory activity against various enzymes, such as human carbonic anhydrases, and have been investigated for their antiproliferative effects in cancer cell line studies . This makes our high-purity product an essential reagent for researchers exploring new therapeutic agents, including kinase inhibitors, antimicrobials, and anticancer compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS2/c13-10-4-3-9(20-10)12(18)14-6-8-7-17(16-15-8)11-2-1-5-19-11/h1-5,7H,6H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREHTOKUKZFLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common method starts with the chlorination of thiophene-2-carboxylic acid to produce 5-chlorothiophene-2-carboxylic acid. This is followed by amidation with 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-methylamine. The reaction conditions typically include the use of coupling agents, solvents, and temperature control to ensure high yield and purity. Industrial production methods: While the synthesis routes in the lab are detailed, scalable industrial methods may involve optimized conditions such as continuous flow reactors, higher throughput synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide exhibits several promising biological activities:

Anticancer Activity

Research indicates that compounds containing thiophene and triazole moieties have shown significant anticancer properties. For instance:

  • Mechanisms of Action : These compounds may inhibit key enzymes involved in DNA replication and cell division, thus targeting cancer cells effectively. Studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines such as HepG2 (human hepatocellular carcinoma) and A549 (human lung cancer) .

Antimicrobial Properties

Thiophene derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit efficacy against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Anti-inflammatory Effects

The presence of the thiophene ring suggests potential anti-inflammatory activity. In silico studies have indicated that related compounds can act as inhibitors of inflammatory pathways, such as inhibiting lipoxygenase enzymes .

Material Science Applications

Due to its electronic properties attributed to the conjugated thiophene system, this compound is also explored for applications in:

  • Organic Electronics : The compound's ability to conduct electricity makes it suitable for use in organic semiconductors and photovoltaic devices.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of similar compounds:

StudyFindings
In vitro cytotoxicity evaluationDemonstrated significant anticancer activity against HepG2 and A549 cell lines compared to standard drugs .
Molecular docking studiesSuggested potential interactions with key biological targets involved in cancer proliferation .
Antimicrobial assaysShowed promising results against gram-positive and gram-negative bacteria .

Mechanism of Action

The exact mechanism of action can vary based on its application. In biological systems, it may interact with various molecular targets, including enzymes or receptors, due to its triazole moiety. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structure combines thiophene and triazole rings, distinguishing it from related derivatives. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Thiophene + Triazole 5-Cl, Thiophen-2-yl Amide, Triazole, Thiophene
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-... (3a) Pyrazole Phenyl, 4-cyano, 3-methyl Amide, Pyrazole, Nitrile
(E)-4-(2-Chlorobenzylideneamino)-3-(2-Cl-phenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-Thione 2-Cl-benzylidene, 2-Cl-phenyl Triazole-thione, Imine
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole + Thiazole Methyl, Thiazol-2-yl Amide, Isoxazole, Thiazole
  • Thiophene vs. Pyrazole/Thiazole/Isoxazole : Thiophene’s electron-rich aromatic system may enhance solubility and π-stacking compared to pyrazole’s electron-deficient nature. Thiazole and isoxazole introduce additional heteroatoms, altering dipole moments and hydrogen-bonding capacity .
  • Triazole vs. Triazole-Thione: The triazole in the target compound enables hydrogen-bond acceptor sites (N atoms), while the thione group in ’s compound adds a hydrogen-bond donor (S–H), influencing crystal packing .

Physical and Spectroscopic Properties

Melting points and spectroscopic data reflect substituent effects:

Compound Name Melting Point (°C) $ ^1 \text{H-NMR} $ (δ, ppm) IR (cm$ ^{-1} $)
Target Compound N/A Thiophene H: ~7.2–7.6; Triazole H: ~8.1 (s) C=O: ~1635–1640; C–Cl: ~700–750
3a 133–135 8.12 (s, 1H), 7.61–7.43 (m, 10H) N/A
3b 171–172 8.12 (s, 1H), 7.55–7.43 (m, 9H) 2230 (C≡N), 1637 (C=O)
Compound N/A N/A N–H···S/O hydrogen bonds
  • Chloro Substituents : The 5-Cl group in the target compound may downfield-shift adjacent protons in $ ^1 \text{H-NMR} $, similar to 3a–3b .
  • Amide IR Stretching : C=O stretches (~1635–1640 cm$ ^{-1} $) align with 3b’s data, confirming amide formation .

Crystallographic and Computational Tools

Structural analyses of related compounds rely on SHELX and WinGX/ORTEP:

  • SHELXL (): Used for refining small-molecule crystal structures, likely applicable to the target compound’s derivatives .
  • WinGX/ORTEP (): Visualizes anisotropic displacement parameters, critical for comparing packing motifs (e.g., hydrogen-bonded hexamers in ) .

Biological Activity

5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step reactions that include the formation of thiophene and triazole moieties. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.

Antioxidant Activity

Recent studies have demonstrated that derivatives of thiophene-2-carboxamide exhibit notable antioxidant properties. For instance, compounds derived from thiophene showed significant inhibition activity against free radicals, with some exhibiting up to 62.0% inhibition compared to ascorbic acid . This suggests that the presence of the thiophene ring contributes to the antioxidant capacity of the compounds.

Antibacterial Activity

The antibacterial efficacy of 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide has been evaluated against various pathogenic bacteria. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it showed higher activity than standard antibiotics like ampicillin, particularly against Staphylococcus aureus and Escherichia coli. The activity indices were recorded as follows:

BacteriaActivity Index (%)
Staphylococcus aureus83.3
Bacillus subtilis82.6
Escherichia coli64.0
Pseudomonas aeruginosa86.9

These results indicate that modifications in the thiophene structure can enhance antibacterial properties .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of thiophene-based compounds exhibit cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The observed IC50 values for these compounds were significantly lower than those for conventional chemotherapeutic agents, indicating a promising potential for further development .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide with target proteins. These studies reveal that the compound binds effectively to specific active sites on enzymes involved in bacterial resistance and cancer proliferation. The binding affinity scores suggest a strong interaction with target proteins, which could explain its biological activities .

Case Studies

Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings:

  • Antibacterial Case Study : A study involving a series of synthesized thiophene derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria, providing a new avenue for antibiotic development.
  • Anticancer Case Study : In vitro studies on lung cancer cell lines treated with thiophene derivatives showed a marked decrease in cell viability compared to untreated controls, suggesting potential for therapeutic use in oncology.

Q & A

Basic: What synthetic methodologies are most effective for constructing the thiophene-triazole-carboxamide scaffold?

Answer:
The compound can be synthesized via click chemistry for triazole ring formation, followed by carboxamide coupling. Key steps include:

  • Triazole synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 5-chlorothiophene-2-carboxamide derivatives and propargyl-thiophene intermediates .
  • Solvent optimization : PEG-400 as a green solvent improves reaction efficiency, while Bleaching Earth Clay (pH-12.5) acts as a heterogenous catalyst for selective amide bond formation .
  • Monitoring : Use TLC (hexane/ethyl acetate, 7:3) to track reaction progress, with final purification via recrystallization (ethanol/water) .

Basic: What spectroscopic techniques are critical for structural validation, and what diagnostic peaks should be prioritized?

Answer:

  • IR Spectroscopy : Focus on C=O stretch (~1680–1700 cm⁻¹ for carboxamide) and C-S-C vibrations (~690 cm⁻¹ for thiophene) .
  • ¹H/¹³C NMR : Key signals include:
    • Thiophene protons (δ 6.8–7.5 ppm, doublets) .
    • Triazole methylene protons (δ 4.5–5.0 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Advanced: How can conflicting biological activity data for similar compounds be systematically resolved?

Answer:

  • Assay standardization : Compare protocols for antimicrobial/anticoagulant assays (e.g., MIC vs. IC₅₀) and control for pH sensitivity, as seen in thiadiazole derivatives .
  • Purity analysis : Use HPLC (>98% purity) to rule out impurities affecting activity .
  • Structural analogs : Test substituent effects (e.g., chloro vs. methoxy groups) on activity .

Advanced: What strategies improve solubility and bioavailability in preclinical studies?

Answer:

  • Co-solvents : Use DMF/water mixtures for in vitro assays .
  • Salt formation : Hydrochloride salts enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide .

Basic: Which in vitro assays are standard for evaluating biological activity?

Answer:

  • Anticoagulant activity : Thrombin time (TT) and activated partial thromboplastin time (aPTT) assays, as in Zifaxaban analogs .
  • Antimicrobial testing : Broth microdilution (MIC) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) .

Advanced: How does the triazole moiety influence pharmacokinetics, and what computational tools predict this?

Answer:

  • Triazole effects : Enhances metabolic stability via π-π stacking and hydrogen bonding .
  • Computational methods :
    • QSAR : Correlate logP with membrane permeability .
    • Molecular docking : Predict binding to serum albumin or cytochrome P450 enzymes .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water (4:1) for high-purity crystals .
  • Column chromatography : Silica gel with gradient elution (dichloromethane/ethyl acetate) .

Advanced: How can reaction yields be improved in large-scale synthesis?

Answer:

  • Catalyst screening : Compare Cu(I) vs. Ru(II) catalysts for triazole formation efficiency .
  • Temperature control : Maintain 70–80°C during coupling to minimize side reactions .
  • Scale-up adjustments : Replace batch reactors with flow chemistry for better heat management .

Basic: What safety considerations are critical during synthesis?

Answer:

  • Chloroacetyl chloride handling : Use inert atmosphere and cold traps due to high reactivity .
  • Waste management : Neutralize acidic/byproduct sulfur with NaHCO₃ before disposal .

Advanced: How can crystallography data guide structure-activity relationship (SAR) studies?

Answer:

  • X-ray diffraction : Resolve bond angles and planarity of the triazole-thiophene core to optimize π-stacking .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., H-bonding with target proteins) .

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